9‑Fold Acceleration of Enzyme‑Catalyzed 5‑H Exchange Over Methylation versus SAM
The target compound functionally uncouples the 5‑H exchange reaction from methyl transfer in tRNA (uracil‑5‑)methyltransferase (RUMT). Whereas S‑adenosyl‑L‑methionine (SAM) supports the physiological methylation reaction, the nitrogen analogue (AdoMDB) accelerates the AdoMet‑independent 5‑H exchange between [5‑³H]Urd‑labeled tRNA and water protons by 9‑fold relative to the basal rate [1]. At the same time, AdoMDB inhibits the methylation reaction at high concentrations, demonstrating a functional antagonism not achievable with SAM itself [2]. This behavior is consistent with the analogue binding in the SAM pocket and facilitating the formation of the covalent enzyme–tRNA Michael adduct while being incompetent as a methyl donor.
| Evidence Dimension | Rate of 5‑H exchange reaction catalyzed by tRNA (uracil‑5‑)methyltransferase |
|---|---|
| Target Compound Data | Acceleration of the exchange reaction by 9‑fold over the basal (AdoMet‑independent) rate |
| Comparator Or Baseline | S‑adenosyl‑L‑methionine (SAM), which supports the normal methylation reaction but does not accelerate the exchange reaction to the same extent (basal exchange rate is ~1% of the methylation rate) |
| Quantified Difference | 9‑fold increase in H‑exchange rate; inhibition of methylation at high analogue concentrations |
| Conditions | In vitro assay using purified Escherichia coli tRNA (uracil‑5‑)methyltransferase, [5‑³H]Urd‑labeled substrate tRNA, pH not explicitly varied but presumed near physiological; published in Biochemistry 1987, 26, 8599–8606 [1] |
Why This Matters
This is the only commercially available SAM analogue that functionally segregates H‑exchange stimulation from methyl‑donor activity in a quantitative manner, enabling mechanistic dissection of the covalent catalytic step without interference from the methylation reaction.
- [1] Santi DV, et al. Catalytic mechanism and inhibition of tRNA (uracil-5-)methyltransferase: evidence for covalent catalysis. Biochemistry. 1987;26(26):8599-8606. doi:10.1021/bi00400a016. View Source
- [2] BRENDA Enzyme Database. EC 2.1.1.35 – tRNA (uracil-5-)-methyltransferase. Ligand: N4-adenosyl-N4-methyl-2,4-diaminobutanoic acid (AdoMDB). Literature reference ID 50291. Accessed 2026-05-12. View Source
